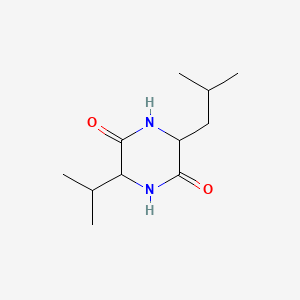

3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione

Übersicht

Beschreibung

3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione is a cyclic organic compound belonging to the piperazine family This compound is characterized by the presence of two carbonyl groups at positions 2 and 5 of the piperazine ring, with isopropyl and 2-methyl-propyl substituents at positions 3 and 6, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate diamines with diesters or diketones under acidic or basic conditions. For instance, the reaction of 1,2-diaminopropane with diethyl oxalate under reflux conditions can yield the desired piperazinedione.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the carbonyl oxygen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted piperazines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione is primarily investigated for its potential therapeutic effects. Its applications in pharmaceuticals include:

- Drug Development : The compound serves as an important intermediate in synthesizing drugs targeting neurological disorders, showcasing its relevance in developing new therapeutic agents .

- Antimicrobial Properties : Research indicates that similar cyclic dipeptides exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and modulating metabolic pathways critical for drug development .

Biochemical Research

In biochemical studies, this compound is utilized for:

- Receptor Modulation : It may influence receptor signaling pathways essential for understanding disease mechanisms and developing targeted therapies .

- Analytical Chemistry : Employed as a standard in chromatographic techniques, it aids in accurately analyzing complex mixtures in various research settings .

Agrochemical Formulations

The versatility of this compound extends to agriculture:

- Crop Protection : It can be incorporated into formulations aimed at enhancing crop protection, demonstrating its utility beyond human health applications .

- Systemic Resistance Induction : Some derivatives are noted for inducing systemic resistance in plants against pathogens, which could be beneficial in sustainable agriculture practices .

Material Science

The compound's properties make it suitable for applications in material science:

- Polymer Production : Its unique chemical structure allows for the creation of specialized polymers with distinct mechanical and thermal characteristics, contributing to advancements in materials science .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of cyclic dipeptides found that derivatives of this compound exhibited significant activity against various bacterial strains. The results highlighted the potential of this compound as a lead candidate for developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective effects of piperazine derivatives indicated that this compound could modulate neurotransmitter systems, offering insights into its potential use in treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Piperazinedione: Lacks the isopropyl and 2-methyl-propyl substituents.

3-Isopropyl-2,5-piperazinedione: Lacks the 2-methyl-propyl substituent.

6-(2-methyl-propyl)-2,5-piperazinedione: Lacks the isopropyl substituent.

Uniqueness

3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione is unique due to the presence of both isopropyl and 2-methyl-propyl substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione, a cyclic dipeptide derivative belonging to the piperazine family, exhibits significant biological activities relevant to medicinal chemistry. Its complex structure, characterized by a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of approximately 212.29 g/mol, contributes to its diverse pharmacological properties.

Structural Characteristics

The compound features a piperazinedione core with multiple chiral centers, enhancing its stereochemical diversity and potential biological interactions. This structural complexity is critical in determining its pharmacological effects.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Molecular Weight | 212.29 g/mol |

| Structural Class | Cyclic dipeptide |

| Chiral Centers | Multiple |

Biological Activities

The biological activities of this compound are primarily linked to its role as a cyclic dipeptide. Research indicates that it may exhibit the following pharmacological effects:

- Antimicrobial Activity : Similar cyclic dipeptides have demonstrated activity against various pathogens, suggesting potential applications in treating infections.

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and modulating metabolic pathways.

- Receptor Modulation : It could influence receptor signaling pathways, which is crucial for drug development targeting various diseases.

Case Studies and Research Findings

- Antimicrobial Properties : In a study focusing on cyclic dipeptides, this compound showed promising results against oral pathogens, indicating its potential as an anti-biofilm agent .

- Pharmacological Screening : A screening approach identified novel cyclic dipeptides with significant biological activity, including this compound, highlighting its relevance in drug discovery .

- Plant Growth Promotion : Research has indicated that related compounds can enhance plant disease resistance and growth by inducing specific genes associated with plant defense mechanisms . This suggests that this compound may also have agricultural applications.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. For instance:

- It has been shown to inhibit enzyme activity similar to other piperazine derivatives.

- The presence of isopropyl and methylpropyl groups enhances lipophilicity, potentially increasing its bioavailability and efficacy compared to structurally similar compounds.

Comparative Analysis

A comparison with structurally similar compounds reveals unique features that may influence biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) | C₁₂H₂₂N₂O₂ | Contains two methylpropyl groups; larger size |

| (S)-3-Isopropylpiperazine-2,5-dione | C₇H₁₂N₂O₂ | Simpler structure; lacks additional alkyl chains |

| 3-(1H-indol-3-ylmethyl)piperazine-2,5-dione | C₁₁H₁₃N₃O₂ | Indole moiety; potential for different biological activities |

Eigenschaften

IUPAC Name |

3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOUGDHEEGKEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971682 | |

| Record name | 3-(2-Methylpropyl)-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-50-3 | |

| Record name | 3-(1-Methylethyl)-6-(2-methylpropyl)-2,5-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Methylpropyl)-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of Cyclo(Leu-Val)?

A1: Cyclo(Leu-Val) has been isolated from various sources, including the fermentation broth of marine microbes like Streptomyces sp. and Bacillus subtilis , the roots of plants like Panax notoginseng , and even human placenta . This suggests a potentially diverse range of biological roles and applications.

Q2: What is the structural characterization of Cyclo(Leu-Val)?

A2: Cyclo(Leu-Val) is a cyclic dipeptide composed of Leucine and Valine amino acid residues. While its exact spectroscopic data may vary slightly between studies, it can be characterized as follows:

Q3: What analytical techniques are typically employed to identify and quantify Cyclo(Leu-Val)?

A3: Various techniques are used to characterize and quantify Cyclo(Leu-Val), including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information based on the magnetic properties of atomic nuclei. Both 1H NMR and 13C NMR are commonly used.

- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. Electrospray ionization (ESI) is a common ionization method used with MS for analyzing cyclic dipeptides.

- Chromatographic Techniques: Used for separation and purification, often in conjunction with spectroscopic methods for identification and quantification. Examples include High-Performance Liquid Chromatography (HPLC) and various column chromatography methods (silica gel, Sephadex LH-20).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.